1-Benzofuran-5-carbonyl chloride
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Overview
Description
Synthesis Analysis
The synthesis of 1-Benzofuran-5-carbonyl chloride derivatives involves various methods, including chlorination with thionyl chloride and copper-catalyzed tandem reactions. For example, the title compound can be synthesized from 1-benzofuran-2-ylethanone by chlorination, where the benzofuran ring system and the carbonyl group are coplanar, indicating a syn position relative to both the O atom of the benzofuran ring and the Cl atom (Kozakiewicz, Prewysz-Kwinto, & Wojtczak, 2007). Another method involves one-pot reactions with acyl chlorides, phosphorus ylides, and o-iodophenols under copper catalysis, demonstrating an efficient synthesis pathway for functionalized benzofurans (Liu, Wang, & Wan, 2014).
Molecular Structure Analysis
The molecular structure of 1-Benzofuran-5-carbonyl chloride derivatives shows significant interactions, such as C-H⋯O contacts and π–π interactions, which are essential for understanding the compound's reactivity and potential applications. The coplanarity of the benzofuran ring system with the carbonyl group plays a critical role in its chemical behavior (Kozakiewicz, Prewysz-Kwinto, & Wojtczak, 2007).
Chemical Reactions and Properties
Benzofuran derivatives undergo various chemical reactions, including C-C coupling reactions and electrophilic substitutions, which are pivotal for synthesizing a wide range of organic compounds. For instance, the construction of benzofuran scaffolds via Rh/Co relay catalyzed C-H functionalization/annulation indicates the versatility of these compounds in organic synthesis (Yuan et al., 2019). Additionally, the Gold(III)-catalyzed tandem reaction for the synthesis of 3-carbonylated benzofuran derivatives highlights the regioselective potential of these reactions (Liu, Qian, Lou, & Xu, 2010).
Scientific Research Applications
Natural Sources and Synthesis
Benzofuran derivatives are ubiquitous in nature and possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These properties make benzofuran compounds, including 1-Benzofuran-5-carbonyl chloride derivatives, of interest for natural drug lead compounds. Novel methods for constructing benzofuran rings have been discovered, including unique free radical cyclization cascades and proton quantum tunneling, which are conducive to the construction of complex benzofuran ring systems (Yu-hang Miao et al., 2019).
Biological Activities and Drug Prospects
Benzofuran is a core unit in many bioactive heterocycles, showing a broad range of biological activity. Benzofuran derivatives, including potentially 1-Benzofuran-5-carbonyl chloride, have potent applications in pharmaceuticals due to unique anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. These compounds are integral to the development of new therapeutic agents and have been the focus of recent drug development efforts (K. Dawood, 2019).
Antimicrobial Agents
The structural features of benzofuran and its derivatives make them a privileged structure in drug discovery, especially in the search for efficient antimicrobial candidates. Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis, showcasing the diverse therapeutic potential of these compounds (Asha Hiremathad et al., 2015).
Synthesis of Fused Heterocycles
1-Benzofuran-5-carbonyl chloride's synthetic potential could be utilized in the synthesis of various heterocyclic compounds, such as 1-benzofurans, indoles, 1-benzothiophenes, and their complex derivatives. This highlights the compound's significance in organic synthesis and the creation of novel therapeutic agents with enhanced biological activities (M. Petrov & D. A. Androsov, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-benzofuran-5-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLITELPDNDMFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379939 |
Source
|
Record name | 1-benzofuran-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-5-carbonyl chloride | |
CAS RN |
56540-70-6 |
Source
|
Record name | 1-benzofuran-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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